N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxin ring, a methoxy-methylphenyl sulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy-Methylphenyl Sulfonyl Group: This can be achieved through sulfonylation reactions using sulfonyl chlorides and suitable bases.
Formation of the Piperidine Carboxamide Moiety: This step involves the reaction of piperidine derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-3-carboxamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C22H26N2O6S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O6S/c1-15-12-18(6-8-19(15)28-2)31(26,27)24-9-3-4-16(14-24)22(25)23-17-5-7-20-21(13-17)30-11-10-29-20/h5-8,12-13,16H,3-4,9-11,14H2,1-2H3,(H,23,25) |
InChI Key |
HZFJYNNMQFUQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
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